molecular formula C11H9Cl2NO2 B3036110 5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole CAS No. 338976-11-7

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole

Cat. No. B3036110
CAS RN: 338976-11-7
M. Wt: 258.1 g/mol
InChI Key: BDIZKBDMTMCXLD-UHFFFAOYSA-N
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Description

The compound “5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a 2,4-dichlorophenoxy group, which is a phenyl group (a ring of six carbon atoms) with chlorine atoms attached to the 2nd and 4th carbon atoms and an oxygen atom attached to one of the carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 2,4-dichlorophenoxyethyl group. The presence of the dichlorophenoxy group could potentially introduce steric hindrance and affect the overall shape and reactivity of the molecule .

Scientific Research Applications

Therapeutic and Biological Potential

  • Oxazole derivatives, including 5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole, have been identified for their wide range of therapeutic applications. These compounds are part of the oxazole scaffold, a five-membered heterocyclic ring system. They are recognized for their presence in various pharmacologically active agents such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory drugs. The chemical flexibility of oxazole allows for various substitutions, making it an attractive scaffold for developing new therapeutic agents targeting specific molecular receptors or enzymes involved in diseases (Kaur et al., 2018).

Catalytic Synthesis and Versatility in Applications

  • 1,3-Oxazole, a close relative of 1,2-oxazole, has been highly regarded for its versatility in medicinal, pharmaceutical, agrochemical, and material sciences. The diverse applications of compounds containing the 1,3-oxazole scaffold have led to a significant increase in research aimed at exploring its broad utility. Chemists worldwide are developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives, highlighting the scaffold's potential for varied applications (Shinde et al., 2022).

Chemical Characteristics and Applications

  • The 1,2-oxazine derivatives, closely related to 1,2-oxazole compounds, are synthesized through dehydration of certain hydroxy-oxazines and offer a range of applications due to their chemical characteristics. These compounds serve as electrophiles in various chemical reactions, showcasing their importance in synthetic chemistry (Sainsbury, 1991).

Antioxidant Capacity and Reaction Pathways

  • Oxazole derivatives are involved in antioxidant capacity assays like the ABTS radical cation-based assays. These compounds participate in complex reaction pathways, including coupling reactions with antioxidants and undergoing oxidative degradation. This highlights their role in understanding the antioxidant capacity of various compounds and their potential use in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Environmental Impact and Treatment of Organic Pollutants

  • The oxazole scaffold is also studied in the context of environmental science. Enzymatic approaches using redox mediators and oxazole compounds have been explored for the remediation and degradation of organic pollutants in wastewater. This research demonstrates the potential of oxazole derivatives in enhancing the efficiency and range of substrate degradation, thus contributing to environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which, as mentioned above, are not available without specific experimental data .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s intended to be used as a drug, future research could focus on studying its pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in preclinical and clinical studies. If it’s intended to be used as a reagent in chemical reactions, future research could focus on optimizing the reaction conditions and studying the mechanism of the reaction .

properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-7(10-4-5-14-16-10)15-11-3-2-8(12)6-9(11)13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZKBDMTMCXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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